Eflornithine Hydrochloride
CAS No.: 96020-91-6
Cat. No.: VC20745421
Molecular Formula: C6H15ClF2N2O3
Molecular Weight: 236.64 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 96020-91-6 |
---|---|
Molecular Formula | C6H15ClF2N2O3 |
Molecular Weight | 236.64 g/mol |
IUPAC Name | 2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrate;hydrochloride |
Standard InChI | InChI=1S/C6H12F2N2O2.ClH.H2O/c7-4(8)6(10,5(11)12)2-1-3-9;;/h4H,1-3,9-10H2,(H,11,12);1H;1H2 |
Standard InChI Key | FJPAMFNRCFEGSD-UHFFFAOYSA-N |
SMILES | C(CC(C(F)F)(C(=O)O)N)CN.O.Cl |
Canonical SMILES | C(CC(C(F)F)(C(=O)O)N)CN.O.Cl |
Appearance | Assay:≥98%A crystalline solid |
Chemical Structure and Properties
Eflornithine hydrochloride, chemically known as 2,5-diamino-2-(difluoromethyl)pentanoic acid hydrate hydrochloride, is an irreversible ornithine decarboxylase inhibitor with several notable physical and chemical properties .
Table 1: Physicochemical Properties of Eflornithine Hydrochloride
Property | Value |
---|---|
Chemical Formula | C₆H₁₅ClF₂N₂O₃ |
Average Molecular Weight | 236.64 |
Monoisotopic Weight | 236.0739264 |
CAS Number | 96020-91-6 |
Water Solubility | 50.0 mg/mL |
logP | -2 (ALOGPS) / -2.9 (Chemaxon) |
pKa (Strongest Acidic) | 2.19 |
pKa (Strongest Basic) | 10.2 |
Hydrogen Acceptor Count | 4 |
Hydrogen Donor Count | 3 |
Polar Surface Area | 89.34 Ų |
Number of Rings | 0 |
The compound exhibits good water solubility and a negative logP value, indicating hydrophilicity . These properties contribute to its pharmacokinetic profile and influence its administration routes in various therapeutic contexts.
Historical Development
Eflornithine hydrochloride was initially developed as a treatment for human African trypanosomiasis, a parasitic disease also known as sleeping sickness . The compound's journey through pharmaceutical development has been marked by several key regulatory milestones:
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1960: FDA approval under the brand name ORNIDYL for treating African trypanosomiasis (later discontinued)
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2000: FDA approval under the brand name VANIQUA for treating hirsutism (facial hair growth in women) (later discontinued)
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December 14, 2023: FDA approval under the brand name IWILFIN as an oral maintenance therapy for high-risk neuroblastoma
This evolution in therapeutic applications demonstrates the compound's versatility and continued relevance in modern medicine through repurposing.
Mechanism of Action
Eflornithine hydrochloride functions through specific biochemical pathways that explain its efficacy across different medical conditions.
Primary Biochemical Mechanism
The compound acts as an irreversible inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the biosynthesis of polyamines . Polyamines are essential for:
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Cell differentiation
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Cell proliferation
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Neoplastic transformation
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Hair follicle growth
By inhibiting ODC, eflornithine disrupts these cellular processes in both pathogenic organisms and human cells, explaining its diverse therapeutic applications .
Cancer-Specific Mechanisms
In neuroblastoma specifically, eflornithine demonstrates more complex mechanisms:
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Restoration of the LIN28/Let-7 metabolic pathway balance
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Decrease in expression of oncogenic drivers MYCN and LIN28B in MYCN-amplified neuroblastoma
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Induction of senescence in neuroblastoma cells
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Suppression of neurosphere formation in both MYCN-amplified and non-amplified neuroblastoma cells
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Prevention or delay of tumor formation in experimental models
These mechanisms demonstrate how the compound's basic biochemical action translates to clinical efficacy in specific disease contexts.
Pharmacokinetic Properties
The pharmacokinetic profile of eflornithine hydrochloride provides important insights into its clinical application.
Absorption and Distribution
Following oral administration, eflornithine hydrochloride demonstrates:
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Peak plasma concentrations (Cmax) achieved approximately 3.5 hours after dosing
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Absorption unaffected by food, including high-fat and high-calorie meals
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Equivalent bioavailability when administered as crushed tablets in pudding compared to intact tablets
These properties suggest flexibility in administration methods, an important consideration for pediatric patients with neuroblastoma.
Therapeutic Applications
Neuroblastoma
Eflornithine hydrochloride received FDA approval in December 2023 under the brand name IWILFIN for reducing the risk of relapse in adult and pediatric patients with high-risk neuroblastoma . This approval specifies use in patients who have:
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Demonstrated at least a partial response to prior multiagent, multimodality therapy
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Completed anti-GD2 immunotherapy
The repositioning of this drug for neuroblastoma represents a significant advancement in maintenance therapy options for this aggressive childhood cancer .
Human African Trypanosomiasis
As its original application, eflornithine hydrochloride demonstrated:
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Marked efficacy against the causative parasite
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Lower systemic toxicity compared to the standard treatment melarsoprol
Despite its effectiveness, this application has been discontinued in the United States .
Hirsutism
The compound's ability to inhibit hair growth led to its approval for treating facial hirsutism in women . When applied topically as a 13.9% cream (Vaniqa), eflornithine interferes with hair follicle growth by:
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Inhibiting ornithine decarboxylase in hair follicles
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Decreasing keratin synthesis
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Reducing proliferation of hair matrix cells
Despite showing efficacy, this application has also been discontinued in the United States .
Clinical Efficacy
Neuroblastoma Studies
The efficacy of eflornithine hydrochloride in neuroblastoma was established through comparative analysis of two trials:
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Study 3b (investigational arm)
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Study ANBL0032 (external control arm)
Table 2: Key Neuroblastoma Efficacy Data
The study involved 90 patients treated with eflornithine and 270 control patients. Patient demographics included:
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Majority male (59%) and white (88%)
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Median age at diagnosis: 3 years
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Stage 4 disease in 86% of patients
These results demonstrated a 52% reduction in risk of relapse and a 68% reduction in risk of death, supporting the drug's approval for this indication .
Hirsutism Studies
Clinical trials for hirsutism treatment showed:
These findings highlight both the efficacy and limitations of eflornithine as a hirsutism treatment.
Novel Delivery Approaches
Research has explored methods to enhance eflornithine hydrochloride's efficacy, particularly for topical applications. One promising approach involves microneedle pretreatment before applying eflornithine cream for hirsutism.
Table 3: Microneedle Enhancement of Eflornithine Efficacy
Parameter | Standard Application | Microneedle-Enhanced Application |
---|---|---|
Hair Regrowth Inhibition | Significant in some subjects | Complete inhibition in all test subjects for 36+ days |
Skin Permeation | Limited | Enhanced |
Cell Proliferation Inhibition | Moderate | Significant |
The integration of microneedle treatment with eflornithine application represents a potential advancement in topical therapy, likely due to enhanced skin penetration allowing better access to hair follicles .
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